Cas no 2154025-96-2 (2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol)

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol is a cyclobutane derivative featuring an isoindoline moiety, offering a unique structural framework for pharmaceutical and chemical research. Its fused bicyclic system provides rigidity and stereochemical control, making it a valuable intermediate in synthetic chemistry. The presence of both hydroxyl and secondary amine functionalities enhances its reactivity, enabling diverse derivatization opportunities. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, given its potential as a scaffold for drug discovery. Its balanced lipophilicity and molecular complexity contribute to its utility in designing novel therapeutic agents. Suitable for controlled reactions, it is handled under standard laboratory conditions.
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol structure
2154025-96-2 structure
Product Name:2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
CAS No:2154025-96-2
MF:C12H15NO
MW:189.253603219986
CID:6339535
PubChem ID:126856760
Update Time:2025-11-06

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
    • 2-(1,3-dihydroisoindol-2-yl)cyclobutan-1-ol
    • 2154025-96-2
    • AKOS032844465
    • F6438-7166
    • Inchi: 1S/C12H15NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h1-4,11-12,14H,5-8H2
    • InChI Key: PYRPTGVBIKJLEF-UHFFFAOYSA-N
    • SMILES: OC1CCC1N1CC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 23.5Ų

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6438-7166-2μmol
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-7166-5μmol
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
5μmol
$94.5 2023-09-09
Life Chemicals
F6438-7166-10μmol
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6438-7166-20μmol
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
20μmol
$118.5 2023-09-09
Life Chemicals
F6438-7166-1mg
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
1mg
$81.0 2023-09-09
Life Chemicals
F6438-7166-2mg
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
2mg
$88.5 2023-09-09
Life Chemicals
F6438-7166-3mg
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
3mg
$94.5 2023-09-09
Life Chemicals
F6438-7166-4mg
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
4mg
$99.0 2023-09-09
Life Chemicals
F6438-7166-5mg
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
5mg
$103.5 2023-09-09
Life Chemicals
F6438-7166-10mg
2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
2154025-96-2
10mg
$118.5 2023-09-09

Additional information on 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol

Comprehensive Analysis of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol (CAS No. 2154025-96-2): Properties, Applications, and Industry Trends

The compound 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol (CAS No. 2154025-96-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science. This bicyclic derivative combines an isoindoline moiety with a cyclobutanol group, offering a versatile scaffold for drug discovery and specialty chemical synthesis. Researchers are particularly interested in its stereochemistry, as the chiral center at the cyclobutan-1-ol position opens doors to enantioselective synthesis routes.

In the context of current industry trends, 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol aligns with the growing demand for saturated heterocycles in medicinal chemistry. Pharmaceutical companies increasingly favor such structures due to their improved metabolic stability compared to aromatic counterparts. The compound's hydrogen-bond donor/acceptor profile makes it particularly valuable for targeting protein-protein interactions (PPIs), a hot topic in drug development for challenging diseases like oncology and neurodegenerative disorders.

Synthetic approaches to CAS 2154025-96-2 typically involve ring-closing strategies or cycloaddition reactions, with recent literature emphasizing atom-economical methods. Green chemistry principles are being applied to its production, responding to the pharmaceutical industry's push toward sustainable manufacturing. The isoindoline-cyclobutanol hybrid structure has shown promise in early-stage research as a building block for kinase inhibitors and GPCR modulators, though detailed structure-activity relationship (SAR) studies remain ongoing.

From a materials science perspective, the constrained geometry of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol offers interesting possibilities for designing novel organic electronic materials. Its potential as a precursor for conjugated polymers with tailored optoelectronic properties is currently under investigation, particularly for applications in OLED technology and organic photovoltaics. The compound's stability under various conditions makes it attractive for these applications.

Analytical characterization of 2154025-96-2 typically involves advanced techniques such as NMR spectroscopy (particularly 13C and DEPT experiments to confirm the cyclobutane ring structure), high-resolution mass spectrometry, and X-ray crystallography when single crystals can be obtained. The compound's physicochemical properties, including its logP, solubility profile, and pKa, are subjects of active research as they determine its drug-likeness and formulation requirements.

Regulatory considerations for 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol focus on its classification under REACH and other chemical inventories. While not currently listed as hazardous, proper handling procedures should be followed as with all fine chemicals. The compound's stability data and degradation products are important for environmental risk assessment, particularly given the pharmaceutical industry's increasing emphasis on green chemistry metrics and process mass intensity calculations.

Looking forward, the scientific community anticipates expanded applications for CAS 2154025-96-2 as more research elucidates its biological activity and material properties. The compound represents an interesting case study in scaffold hopping strategies, where subtle modifications to known pharmacophores can yield novel intellectual property. Its development trajectory exemplifies the modern approach to fragment-based drug discovery, where smaller, more versatile building blocks are prioritized in early-stage research.

For researchers working with 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol, proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols are essential to maintain compound integrity. Analytical methods continue to evolve for this substance, with recent advances in chiral separation techniques enabling better characterization of its stereoisomers. As the compound moves through development pipelines, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will become increasingly important for translational research.

The commercial availability of 2154025-96-2 from specialty chemical suppliers has increased in recent years, reflecting growing research interest. Pricing and scalability remain considerations for large-scale applications, with synthetic route optimization being an active area of process chemistry research. The compound's patent landscape shows increasing activity, particularly in areas related to kinase inhibition and central nervous system targets, though freedom-to-operate analyses should be conducted for specific applications.

In conclusion, 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol represents an intriguing case study in modern heterocyclic chemistry, bridging pharmaceutical and materials science applications. Its development reflects broader trends toward three-dimensional molecular architectures in drug discovery and the search for novel organic electronic materials. As research continues, this compound will likely find additional applications that leverage its unique structural features and synthetic versatility.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited